6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-3-one
Overview
Description
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-3-one is a compound that has garnered interest in various fields of scientific research It is characterized by the presence of a boron-containing dioxaborolane group attached to an indolinone structure
Mechanism of Action
Target of Action
It is known to be useful for the preparation of imidazopyridazines, which are therapeutic kinase inhibitors .
Mode of Action
It’s known that 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a similar compound, can be used for borylation at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
Biochemical Pathways
It’s known that 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a similar compound, can be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Result of Action
It’s known to be useful for the preparation of imidazopyridazines, which are therapeutic kinase inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-3-one typically involves the reaction of indolin-3-one with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction is often catalyzed by transition metals such as palladium or copper. The conditions for this reaction usually include:
Solvent: Common solvents include tetrahydrofuran (THF) or dimethylformamide (DMF).
Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures.
Catalyst: Palladium or copper catalysts are commonly used.
Reagents: Base such as potassium carbonate (K2CO3) or sodium carbonate (Na2CO3) is often added to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering the boron-containing group.
Substitution: The dioxaborolane group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium periodate (NaIO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of functionalized indolinone derivatives.
Scientific Research Applications
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-3-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound is explored for its potential biological activities, including its role as a kinase inhibitor.
Medicine: Research is ongoing to investigate its potential therapeutic applications, especially in the development of new drugs.
Industry: The compound’s unique chemical properties make it useful in various industrial applications, including materials science and catalysis.
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron-containing compound used in similar types of reactions.
Indolin-2-one: The parent structure of the compound, which also has applications in medicinal chemistry.
Boronic acids: Compounds containing boron that are widely used in organic synthesis and medicinal chemistry.
Uniqueness
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-3-one is unique due to the combination of the indolinone core and the dioxaborolane group. This combination imparts distinct chemical properties, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydroindol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BNO3/c1-13(2)14(3,4)19-15(18-13)9-5-6-10-11(7-9)16-8-12(10)17/h5-7,16H,8H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZXUHLRKJJHDLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=O)CN3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701141135 | |
Record name | 3H-Indol-3-one, 1,2-dihydro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701141135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2304633-97-2 | |
Record name | 3H-Indol-3-one, 1,2-dihydro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2304633-97-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3H-Indol-3-one, 1,2-dihydro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701141135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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